2-(5-Chloro-2-methoxyphenyl)propan-2-ol
Overview
Description
2-(5-Chloro-2-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propanol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The presence of the chloro and methoxy groups may influence the compound’s binding affinity and selectivity for its targets .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and potential antioxidant activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Chloro-2-methoxyphenyl)propan-2-ol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)propan-2-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or alkanes .
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxyphenyl boronic acid: Similar in structure but contains a boronic acid group instead of a propanol moiety.
2-(5-Chloro-2-methoxyphenyl)ethanol: Similar but with an ethanol moiety instead of propanol.
Uniqueness
2-(5-Chloro-2-methoxyphenyl)propan-2-ol is unique due to its specific combination of chloro, methoxy, and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRAWRQRMWNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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